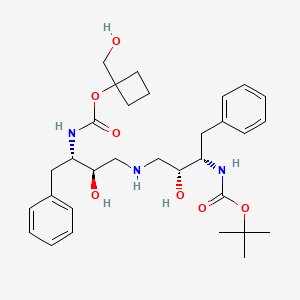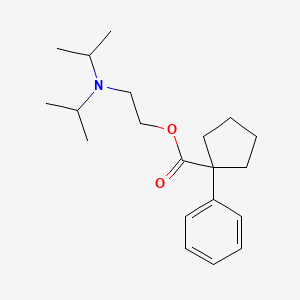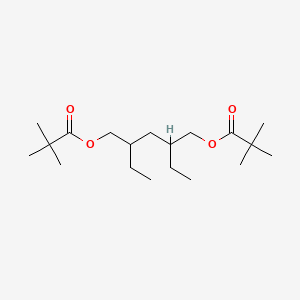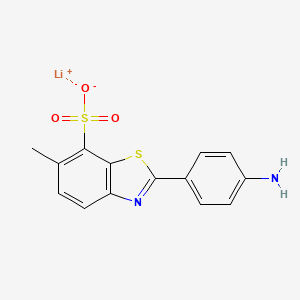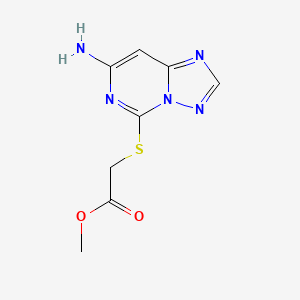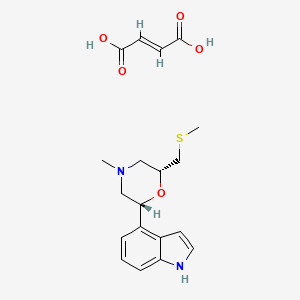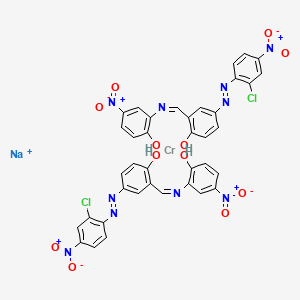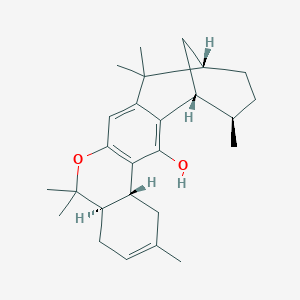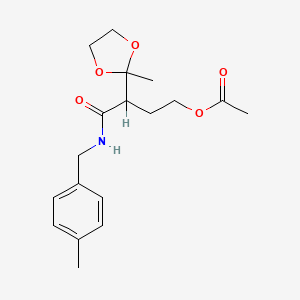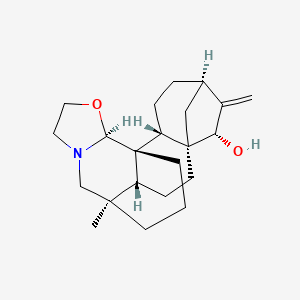
5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
其化学式为C22H33NO2,分子量为343.5 g/mol 。Veatchine 是一种结构独特的复杂有机分子,包含多个立体异构中心,使其成为化学和药物研究的有趣课题。
准备方法
合成路线和反应条件
Veatchine 的合成涉及多个步骤,从简单的有机分子开始。具体的合成路线可能有所不同,但通常包括通过一系列环化反应形成核心结构,然后通过各种有机反应引入官能团。合成中常用的试剂包括强酸和强碱、氧化剂和还原剂。反应条件通常需要精确的温度控制和使用惰性气氛以防止不必要的副反应。
工业生产方法
Veatchine 的工业生产可能涉及将实验室合成方法扩展到更大的反应器中。此过程需要优化,以确保最终产品的产率和纯度高。可以采用连续流化学和自动化合成等技术来提高效率和可重复性。
化学反应分析
反应类型
Veatchine 可以进行各种类型的化学反应,包括:
氧化: Veatchine 可以被氧化形成不同的产物,具体取决于使用的氧化剂和条件。
还原: 还原反应可以改变 Veatchine 中存在的官能团,导致不同的衍生物。
取代: 可以发生各种取代反应,其中 Veatchine 中的官能团被其他基团取代。
常用试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 氢化铝锂、硼氢化钠。
取代试剂: 卤素、胺和醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
Veatchine 在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与各种生物分子的相互作用。
医学: 研究其潜在的治疗作用以及作为药物开发的先导化合物。
工业: 用于开发新材料和化学工艺。
作用机制
Veatchine 发挥其作用的机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。所涉及的具体途径取决于具体的应用和 Veatchine 使用的生物学环境。需要详细的研究来阐明精确的机制和途径。
相似化合物的比较
Veatchine 可以与其他类似化合物进行比较,以突出其独特性。类似化合物可能包括其他生物碱或结构相似的复杂有机分子。
类似化合物的列表
吗啡: 另一种具有显着生物活性的复杂生物碱。
可待因: 在结构上类似于吗啡,但具有不同的药理特性。
罂粟碱: 一种具有不同作用机制但具有类似结构特征的生物碱。
属性
CAS 编号 |
76-53-9 |
|---|---|
分子式 |
C22H33NO2 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
(1S,2R,5R,7S,8R,11R,12R,18S)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16-,17-,18+,19+,20+,21-,22+/m1/s1 |
InChI 键 |
MGAZMNWJFPAAIU-AFROGUPUSA-N |
手性 SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)C(=C)[C@@H]5O)[C@H]6N(C2)CCO6 |
规范 SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


